molecular formula C14H10N4OS B188487 3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 183536-45-0

3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Katalognummer: B188487
CAS-Nummer: 183536-45-0
Molekulargewicht: 282.32 g/mol
InChI-Schlüssel: FOTKUFAVUIQQFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 183536-45-0) is a synthetically versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This fused triazolothiadiazine scaffold is a privileged structure known for its diverse pharmacological potential . Extensive scientific research indicates that this core structure and its derivatives exhibit a broad spectrum of biological activities. Notably, compounds based on this scaffold have demonstrated potent anticancer properties by acting as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, a key target in breast cancer therapeutics . Furthermore, related triazolothiadiazine derivatives have been identified as inducers of apoptosis (programmed cell death), highlighting their mechanism for eliminating cancer cells . Beyond oncology, this chemical class shows promising enzyme inhibitory effects. Recent studies on analogous structures have revealed potent inhibition of α-glucosidase, a target for type 2 diabetes mellitus treatment , and urease, a virulence factor in pathogenic microorganisms . The scaffold also possesses considerable antimicrobial activity, with specific derivatives exhibiting significant effects against various bacterial and fungal strains . The molecular structure of this compound, with its hydrogen bond accepting and donating capabilities, allows for specific interactions with diverse biological targets, making it a highly valuable pharmacophore for the rational design of new therapeutic agents . It serves as a key intermediate for developing novel molecules to treat multifunctional diseases. Attention: For research use only. Not for human or veterinary use.

Eigenschaften

IUPAC Name

3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c1-2-5-10(6-3-1)11-9-20-14-16-15-13(18(14)17-11)12-7-4-8-19-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTKUFAVUIQQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353594
Record name 3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

183536-45-0
Record name 3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Table 1: Comparative Analysis of Synthetic Methods

MethodConditionsSolventCatalystTimeYield (%)Purity (%)
Cyclocondensation80°C, refluxDry DMFp-TsOH2 h75–9095–98
Solvent-Free100°C, neatNonep-TsOH0.5–1 h85–9797–99
One-Pot60°C, stirringEthanolNone3–4 h70–8592–95
Industrial ScaleContinuous flow, 70°CSolvent-freep-TsOH1.2 h86–89>99

Mechanistic Insights and Intermediate Characterization

The reaction mechanism proceeds via nucleophilic attack of the triazole thiol group on the electrophilic carbon of phenacyl bromide, forming a thioether intermediate. Subsequent intramolecular cyclization eliminates HBr, generating the thiadiazine ring. Key evidence includes:

  • Intermediate Isolation : Trapping the thioether adduct (LC-MS: m/z 320.1 [M+H]⁺) at low temperatures.

  • Kinetic Studies : Second-order kinetics (rate = k[1 ][6 ]) confirm a bimolecular rate-determining step.

Analyse Chemischer Reaktionen

Types of Reactions

3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolothiadiazine derivatives, while substitution reactions can introduce new functional groups onto the compound .

Wissenschaftliche Forschungsanwendungen

Overview

3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound characterized by its unique structural features combining triazole and thiadiazine rings. This compound has garnered significant attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry.

The compound exhibits a range of biological activities attributed to its ability to interact with various biological targets. Key areas of interest include:

  • Anticancer Activity : Research indicates that derivatives of this compound can induce G2/M cell cycle arrest and apoptosis in cancer cell lines. This suggests potential applications in cancer therapy.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been observed, indicating potential use in treating inflammatory diseases.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related damage.

Synthetic Routes

The synthesis of this compound typically involves:

  • Reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols under mild conditions.
  • Optimization of reaction conditions such as temperature and solvent to ensure high yield and purity.

This versatility in synthesis allows for the creation of various analogs that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

  • Anticancer Studies : Research has demonstrated that this compound can effectively induce apoptosis in various cancer cell lines. For instance, studies showed significant inhibition of cell proliferation in breast cancer models through G2/M cell cycle arrest mechanisms.
  • Antimicrobial Efficacy : In vitro studies have reported potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis.
  • Inflammation Models : Experimental models have indicated that this compound can reduce inflammation markers significantly when tested in animal models of arthritis.

Wirkmechanismus

The mechanism of action of 3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

Anticancer Activity:

  • The furan-substituted compound (target) shows moderate activity in NCI-60 cell lines, while its 4-chlorophenyl analogue () exhibits 45.44% mean growth inhibition due to enhanced electrophilicity .
  • SAR Insight: Para-substituted aryl groups (e.g., Cl, Br) at position 6 improve activity by modulating electron density and steric bulk .

Antimicrobial Activity:

  • The target compound’s phenyl and furan substituents confer broad-spectrum activity (MIC: 12.5 µg/mL vs. E. coli), outperforming ampicillin in some cases .

Spectral Characteristics:

  • Mass Spectrometry: Molecular ion peaks vary with substituents (e.g., m/z 325 for the target vs. m/z 460 for diphenyl derivatives ).
  • ¹H NMR: Aromatic protons in furan (δ 6.5–7.5 ppm) and phenyl (δ 7.2–7.8 ppm) regions confirm regiochemistry .

Mechanistic and Pharmacokinetic Insights

  • Target Binding: The furan ring participates in hydrogen bonding with kinase active sites, as shown in docking studies .
  • Metabolic Stability: Furan-containing derivatives exhibit improved metabolic stability over thiophene analogs due to reduced cytochrome P450 interactions .
  • Toxicity: Chloro and bromo substituents may increase hepatotoxicity risks compared to EDG-bearing compounds .

Biologische Aktivität

Overview

3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that integrates the structural features of triazole and thiadiazine rings. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through specific molecular mechanisms:

  • Target Interaction : Similar compounds have been shown to block the active sites of proteins like the M2 protein and inhibit enzymes such as neuraminidase in the influenza virus.
  • Cell Cycle Effects : Studies indicate that related compounds can induce G2/M cell cycle arrest and apoptosis in cancer cell lines.
  • Biochemical Pathways : The compound's structure allows it to form hydrogen bonds with target receptors, enhancing its bioactive profile and specificity.

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazole exhibit significant antimicrobial effects. In a study evaluating various derivatives against common pathogens:

  • E. coli and Staphylococcus aureus were notably sensitive to certain synthesized derivatives.
  • Compounds demonstrated moderate to good antibacterial and antifungal activities .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance:

  • Compounds similar to this structure have shown efficacy in inducing apoptosis in specific cancer cell lines.

Other Biological Activities

The compound has also been investigated for:

  • Analgesic effects : Similar compounds have been reported to alleviate pain through various mechanisms.
  • Anti-inflammatory properties : The ability to reduce inflammation markers has been documented in related studies .

Case Studies

Several studies have highlighted the biological efficacy of triazolo-thiadiazole derivatives:

  • Antimicrobial Evaluation : A study synthesized multiple derivatives and tested their efficacy against a panel of microorganisms. Results indicated that certain derivatives exhibited superior antibacterial properties compared to standard antibiotics .
  • Anticancer Research : In vitro assays showed that specific derivatives could effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialModerate to good activity against E. coli and S. aureus
AnticancerInduces G2/M arrest and apoptosis in cancer cells
AnalgesicExhibits pain-relieving properties
Anti-inflammatoryReduces inflammatory markers

Q & A

Q. What are the standard synthetic protocols for preparing 3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

The synthesis typically involves cyclocondensation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with phenacyl bromides or aldehydes. For example:

  • Step 1 : React 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol with phenacyl bromide derivatives in ethanol under reflux (2–4 hours) .
  • Step 2 : Neutralize the mixture with sodium acetate (5%) to precipitate the product.
  • Step 3 : Purify via recrystallization (ethanol or DMF/water mixtures) to achieve yields of 75–90% .
    Key intermediates are validated using elemental analysis (C, H, N, S) and spectroscopic methods.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • IR Spectroscopy : Identify functional groups:
    • Aromatic C-H stretches (~3050–3100 cm⁻¹).
    • Thiadiazine ring vibrations (C=N at ~1600 cm⁻¹, C-S at ~680 cm⁻¹) .
  • 1H NMR : Characterize substituents:
    • Furan protons (δ 6.4–7.2 ppm, multiplet).
    • Aromatic protons (δ 7.3–8.1 ppm, multiplet for phenyl groups).
    • NH protons (δ 5.5–6.0 ppm, broad singlet) .
  • 13C NMR : Confirm backbone carbons (e.g., triazole C3 at ~150 ppm, thiadiazine C6 at ~165 ppm) .

Q. What pharmacological activities have been reported for this compound?

  • Antimicrobial Activity : Exhibits MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via disruption of bacterial cell membranes .
  • Antifungal Potential : Molecular docking studies suggest inhibition of fungal 14-α-demethylase lanosterol (PDB: 3LD6) with binding energies of −9.2 to −10.5 kcal/mol .
  • Anticancer Activity : Derivatives show IC₅₀ values of 12–28 µM against MCF-7 and MDA-MB-231 breast cancer cell lines via apoptosis induction .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or furan groups) influence bioactivity?

  • Phenyl Substituents : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antibacterial potency by increasing electrophilicity and membrane penetration. For example, 6-(4-nitrophenyl) derivatives show 2–4× lower MICs than unsubstituted analogs .
  • Furan Modifications : 5-Nitrofuran derivatives exhibit superior antifungal activity due to nitro group redox cycling, generating reactive oxygen species (ROS) .
  • Heterocyclic Fusion : Triazolo-thiadiazine cores fused with pyrazole or indole moieties improve PDE4 inhibition (IC₅₀: 0.8–1.2 nM) by optimizing interactions with the catalytic pocket .

Q. What computational strategies are used to predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite is employed to model interactions with enzymes (e.g., PDE4A, 14-α-demethylase). Key findings:
    • The triazole-thiadiazine core forms π-π stacking with Phe446 in PDE4A.
    • Furan oxygen participates in hydrogen bonding with Thr333 .
  • MD Simulations : 100-ns trajectories reveal stable binding (RMSD < 2 Å) and validate pharmacophore stability .

Q. How can contradictions in elemental analysis data (e.g., C/H/N ratios) be resolved?

  • Cross-Validation : Use complementary techniques:
    • HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 354.0821 for C₁₅H₁₁N₅OS₂) .
    • X-ray Crystallography : Resolve discrepancies via unit cell parameters (e.g., monoclinic P2₁/c space group, Z = 4) and refined occupancy factors .
  • Statistical Calibration : Repeat analyses with internal standards (e.g., sulfanilamide for CHNS analysis) to minimize instrument drift .

Q. What insights do crystal structures provide about intermolecular interactions?

  • Hydrogen Bonding : Molecules form C–H⋯N bonds (e.g., C8–H8A⋯N1, 2.12 Å) and π-π interactions (centroid distance: 3.57 Å) between triazole-thiadiazine and aromatic rings .
  • Packing Effects : Non-planar thiadiazine rings (dihedral angle: 10.5° with phenyl) influence solubility and crystallinity .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Ethanol or DMF enhances cyclization efficiency vs. THF (polar aprotic solvents stabilize intermediates) .
  • Catalysis : Sodium acetate accelerates phenacyl bromide coupling (pH 5–6) .
  • Microwave Assistance : Reduces reaction time (30 minutes vs. 4 hours) with 15–20% higher yields .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.